N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide
Description
Properties
Molecular Formula |
C22H18Cl2N2O2 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C22H18Cl2N2O2/c1-15-5-7-16(8-6-15)14-28-19-11-9-17(10-12-19)22(27)26-25-13-18-3-2-4-20(23)21(18)24/h2-13H,14H2,1H3,(H,26,27)/b25-13+ |
InChI Key |
TYPJSZRTMIOFBF-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Protection of 4-Hydroxybenzoic Acid
Reaction Scheme:
Procedure:
-
Dissolve 4-hydroxybenzoic acid (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (2.5 equiv) and (4-methylphenyl)methyl chloride (1.2 equiv).
-
Quench with ice-water, acidify with HCl (1 M), and extract with ethyl acetate.
-
Purify via recrystallization (ethanol/water).
Key Parameters:
-
Solvent : DMF ensures solubility of both aromatic and ionic species.
-
Base : K₂CO₃ facilitates deprotonation of the phenolic -OH.
Formation of 4-[(4-Methylphenyl)methoxy]benzoyl Chloride
Acyl Chloride Synthesis
Reaction Scheme:
Procedure:
-
Reflux the benzoic acid derivative (1.0 equiv) with thionyl chloride (3.0 equiv) for 4 hours.
-
Remove excess SOCl₂ via rotary evaporation under reduced pressure.
-
Use the crude acyl chloride directly in subsequent reactions.
Critical Notes:
-
Purity : Acyl chlorides hydrolyze readily; use anhydrous conditions.
-
Safety : Conduct in a fume hood due to HCl/SO₂ evolution.
Synthesis of Primary Amine Intermediate
Ammonolysis to Form Benzamide
Reaction Scheme:
Procedure:
-
Bubble ammonia gas into a chilled (0–5°C) solution of the acyl chloride in tetrahydrofuran (THF).
-
Stir for 2 hours, then concentrate under vacuum.
Yield : ~85% (similar to IMB-0523 synthesis).
Schiff Base Formation via Condensation
Imine Synthesis with 2,3-Dichlorobenzaldehyde
Reaction Scheme:
Procedure:
-
Dissolve the benzamide (1.0 equiv) and 2,3-dichlorobenzaldehyde (1.2 equiv) in absolute ethanol.
-
Add catalytic acetic acid (0.1 equiv) and reflux for 6–8 hours.
-
Cool to room temperature, isolate the precipitate, and recrystallize from ethanol.
Optimization Data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 78°C (reflux) | Maximizes imine formation |
| Solvent | Anhydrous ethanol | Prevents hydrolysis |
| Catalyst | Acetic acid (0.1 equiv) | Accelerates dehydration |
| Reaction Time | 8 hours | Completes condensation |
Yield : 68–72% (based on analogous hydrazone syntheses).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 10.12 (s, 1H, -NH)
-
δ 8.35 (s, 1H, -CH=N-)
-
δ 7.45–7.20 (m, 8H, aromatic)
-
δ 5.12 (s, 2H, -OCH₂-)
-
δ 2.32 (s, 3H, -CH₃)
-
Infrared Spectroscopy (IR)
-
Key Peaks :
-
1665 cm⁻¹ (C=O stretch, amide)
-
1620 cm⁻¹ (C=N stretch, imine)
-
1240 cm⁻¹ (C-O-C, ether)
-
Industrial-Scale Considerations
Process Intensification
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 89% |
| E-Factor | 3.2 |
| PMI (Process Mass Intensity) | 6.8 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Variations in Benzamide Derivatives
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) :
This compound shares the dichlorophenyl and benzamide core but replaces the 4-methylphenyl methoxy with an ethoxymethoxy group. The ethoxymethoxy substituent may reduce metabolic stability compared to the methylphenyl group due to increased susceptibility to oxidative enzymes .CJB 090 (Dopamine D3 Receptor Ligand) :
CJB 090 features a pyridinylbenzamide core with a (2,3-dichlorophenyl)piperazine side chain. Unlike the target compound, CJB 090’s piperazine ring enhances basicity and D3 receptor affinity (Ki < 1 nM), while the methylphenyl methoxy group in the target compound may favor passive diffusion .- 2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide: This analogue introduces a triazole-thioether moiety, increasing molecular weight (530.86 vs. ~430 for the target compound) and possibly altering solubility. The acetamide linker may reduce rigidity compared to the benzamide core .
Key Structural Differences
*Estimated based on molecular formula.
Pharmacokinetic and Pharmacodynamic Comparisons
Metabolism and Half-Life
CYP3A-Mediated Metabolism :
The target compound’s dichlorophenyl group likely renders it a substrate for CYP3A enzymes, similar to D3 ligands like NGB 2904 and PG 01037, which exhibit moderate elimination half-lives (1.49–3.27 h) .Efflux Transporters :
PG 01037 is a P-glycoprotein substrate, leading to reduced brain exposure after intraperitoneal administration. The methylphenyl methoxy group in the target compound may mitigate efflux, but this requires experimental validation .
Brain Penetration
- Brain-to-Plasma Ratios : D3 receptor ligands like CJB 090 and PG 01037 show high brain-to-plasma ratios (2.93–11.81), attributed to their lipophilic aromatic substituents. The target compound’s dichlorophenyl and methoxy groups may confer comparable or superior penetration .
Q & A
Basic: What are the optimal synthetic routes for preparing N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide?
Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling. A common approach involves reacting the carboxylic acid precursor with 2,3-dichloroaniline using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group. Post-reaction purification via column chromatography (e.g., silica gel with dichloromethane/methanol gradients) ensures high purity. Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC .
Basic: How should researchers characterize this compound spectroscopically?
Methodological Answer:
Characterization requires a multi-technique approach:
- IR Spectroscopy : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and imine C=N (~1600–1640 cm⁻¹) stretches.
- ¹H-NMR : Identify aromatic protons (δ 6.8–8.0 ppm), methoxy groups (δ ~3.8 ppm), and imine protons (δ ~8.5 ppm).
- Elemental Analysis : Verify stoichiometry (C, H, N, Cl).
Cross-validation with high-resolution mass spectrometry (HRMS) is recommended for molecular weight confirmation .
Basic: What solvent systems and pH conditions maximize fluorescence properties in related benzamide compounds?
Methodological Answer:
For benzamide derivatives, fluorescence intensity is maximized in aprotic solvents (e.g., DMSO or acetonitrile) at pH 5–5. Temperature control (25°C) and low concentrations (µM range) reduce quenching effects. Binding constants (Kₐ) can be calculated using Stern-Volmer plots, with excitation/emission wavelengths typically set at λex 340 nm and λem 380 nm .
Advanced: How can structural modifications enhance dopamine D3 receptor selectivity?
Methodological Answer:
Structure-activity relationship (SAR) studies show that substituents on the benzamide and dichlorophenyl groups critically influence receptor affinity. For example:
- Piperazine Linkers : Elongating the alkyl chain (e.g., butyl instead of ethyl) between the benzamide and dichlorophenyl groups improves D3 selectivity (Ki < 1 nM) over D2/D4 receptors.
- Methoxy Positioning : Substituting the 3-methoxy group on the benzamide ring enhances binding pocket compatibility.
Radioligand displacement assays (e.g., using [³H]spiperone) and computational docking (e.g., AutoDock Vina) validate modifications .
Advanced: What strategies resolve contradictions in fluorescence data under varying experimental conditions?
Methodological Answer:
Discrepancies in fluorescence intensity (e.g., solvent polarity vs. pH effects) require systematic control experiments:
- Solvent Screening : Compare intensity in polar (water) vs. nonpolar (toluene) solvents.
- pH Titration : Use buffered solutions (pH 2–10) to identify optimal stability.
- Time-Resolved Measurements : Assess photostability under prolonged irradiation.
Statistical tools like ANOVA can quantify variability, while quenching studies with KI or acrylamide differentiate static vs. dynamic mechanisms .
Advanced: How can computational modeling predict biological activity?
Methodological Answer:
Molecular dynamics (MD) simulations and QSAR models are key:
- Docking Studies : Use crystal structures of target receptors (e.g., D3R PDB: 3PBL) to predict binding poses.
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability).
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities.
Validate predictions with in vitro assays (e.g., cAMP accumulation for GPCR activity) .
Advanced: What purification challenges arise during scale-up, and how are they addressed?
Methodological Answer:
Scale-up introduces impurities (e.g., unreacted starting materials, byproducts). Solutions include:
- Two-Step Chromatography : Normal-phase (silica) followed by reverse-phase (C18 column) purification.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high yield (>85%).
- HPLC Monitoring : Use UV detection (254 nm) to track elution profiles.
Process analytical technology (PAT) tools ensure consistency in large batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
